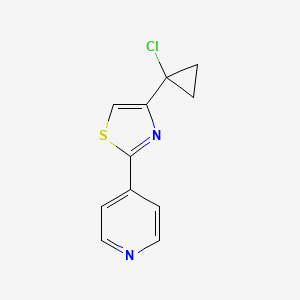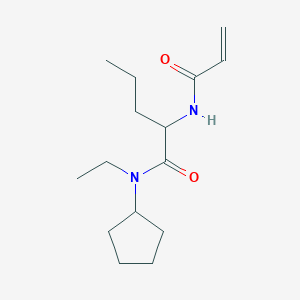![molecular formula C12H10FN3O B7445650 N-[1-(4-fluorophenyl)-1H-pyrazol-5-yl]prop-2-enamide](/img/structure/B7445650.png)
N-[1-(4-fluorophenyl)-1H-pyrazol-5-yl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(4-fluorophenyl)-1H-pyrazol-5-yl]prop-2-enamide is an organic compound that belongs to the class of phenylpyrazoles This compound is characterized by the presence of a pyrazole ring attached to a fluorophenyl group and a prop-2-enamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-fluorophenyl)-1H-pyrazol-5-yl]prop-2-enamide typically involves the following steps:
Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring. This can be achieved by reacting a hydrazine derivative with an α,β-unsaturated ketone under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The next step involves the introduction of the fluorophenyl group to the pyrazole ring. This can be done through a nucleophilic aromatic substitution reaction.
Formation of the Prop-2-enamide Moiety: Finally, the prop-2-enamide moiety is introduced through an amide coupling reaction, typically using reagents such as carbodiimides or acyl chlorides.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-[1-(4-fluorophenyl)-1H-pyrazol-5-yl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazoles.
Wissenschaftliche Forschungsanwendungen
N-[1-(4-fluorophenyl)-1H-pyrazol-5-yl]prop-2-enamide has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Biological Research: It is used in the study of enzyme inhibition and receptor binding.
Industrial Applications: The compound is explored for its use in the synthesis of advanced materials and agrochemicals.
Wirkmechanismus
The mechanism of action of N-[1-(4-fluorophenyl)-1H-pyrazol-5-yl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding. In receptor binding studies, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
- 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole
- 3-fluoro-N-[1-(4-fluorophenyl)-3-(2-thienyl)-1H-pyrazol-5-yl]benzenesulfonamide
Uniqueness
N-[1-(4-fluorophenyl)-1H-pyrazol-5-yl]prop-2-enamide is unique due to its specific combination of a fluorophenyl group and a prop-2-enamide moiety attached to the pyrazole ring. This unique structure imparts distinct biological activities and chemical reactivity, making it a valuable compound for various applications in medicinal and industrial chemistry.
Eigenschaften
IUPAC Name |
N-[2-(4-fluorophenyl)pyrazol-3-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN3O/c1-2-12(17)15-11-7-8-14-16(11)10-5-3-9(13)4-6-10/h2-8H,1H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOADSAUBGAPCJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC=NN1C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-aminopyrazolo[3,4-d]pyrimidin-1-yl)-N-cyclohexyl-N-ethylacetamide](/img/structure/B7445576.png)
![1-[(2-Chlorophenyl)methoxy]-3-[3-[5-(hydroxymethyl)-1,2-oxazol-3-yl]azetidin-1-yl]propan-2-ol](/img/structure/B7445592.png)
![1-[(3-hydroxycyclobutyl)methyl]-3-[[(3R,4R)-1-methyl-4-phenylpyrrolidin-3-yl]methyl]urea](/img/structure/B7445593.png)
![5-[[(1S,2R,3R)-3-hydroxy-2-pyrazol-1-ylcyclobutyl]amino]pyridine-2-carbonitrile](/img/structure/B7445595.png)
![2-[(4,5-dimethylimidazol-1-yl)methyl]-7-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B7445606.png)
![3-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-5-(4,5,6,7-tetrahydro-2H-benzotriazol-4-yl)-1,2,4-oxadiazole](/img/structure/B7445620.png)
![3-[(4-Cyclobutyltriazol-1-yl)methyl]-5-(furan-2-yl)-1,2-oxazole](/img/structure/B7445627.png)

![3-chloro-N-[(2-cyclopropyl-1-methylbenzimidazol-5-yl)methyl]-5-fluoro-2-hydroxybenzamide](/img/structure/B7445633.png)
![N-cyclopropyl-2-hydroxy-2-[1-(1H-indazol-6-ylmethyl)piperidin-4-yl]acetamide](/img/structure/B7445635.png)
![N-[2-[5-(2H-benzotriazol-4-yl)-1,2,4-oxadiazol-3-yl]propan-2-yl]acetamide](/img/structure/B7445642.png)
![2-[(5-Chloro-2-fluorophenyl)methylsulfonyl]-2-azaspiro[3.4]octane-3-carboxylic acid](/img/structure/B7445652.png)
![N-[[1-(4-fluorophenyl)pyrrolidin-3-yl]methyl]-3-methoxy-1,2-oxazole-5-carboxamide](/img/structure/B7445657.png)
